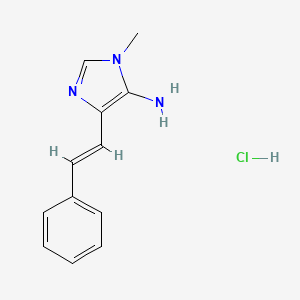

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride

Description

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is an imidazole derivative characterized by a methyl group at the 1-position and a styryl (vinyl-linked phenyl) group at the 4-position of the imidazole ring. The hydrochloride salt enhances its solubility in polar solvents.

Properties

Molecular Formula |

C12H14ClN3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

3-methyl-5-[(E)-2-phenylethenyl]imidazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H13N3.ClH/c1-15-9-14-11(12(15)13)8-7-10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H/b8-7+; |

InChI Key |

BXYBYIOYUPUMFI-USRGLUTNSA-N |

Isomeric SMILES |

CN1C=NC(=C1N)/C=C/C2=CC=CC=C2.Cl |

Canonical SMILES |

CN1C=NC(=C1N)C=CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The styryl group can be introduced via a Heck coupling reaction, where a styrene derivative is coupled with the imidazole precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The styryl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities with analogous imidazole derivatives:

*Molecular weight of the target compound can be estimated as follows:

Imidazole core (C₃H₄N₂) + Methyl (CH₃) + Styryl (C₈H₇) + Amine (NH₂) + HCl ≈ 265–275 g/mol .

Key Comparative Insights

Cyclopropyl () adds steric rigidity but lacks aromaticity, which may limit π-π interactions critical in drug-receptor binding. Nitro groups () are electron-withdrawing, which could reduce basicity of the amine compared to the target compound’s neutral styryl group.

Solubility and Hydrophilicity :

- The hydrochloride salt in the target compound improves water solubility compared to free-base analogs. However, dihydrochloride salts (e.g., ) may exhibit even higher solubility.

- Polar groups like hydroxymethyl () enhance hydrophilicity, whereas bulky aryl substituents () likely reduce solubility.

Synthetic Considerations :

- Synthesis of styryl-containing imidazoles (target compound) may require cross-coupling reactions (e.g., Heck reaction) to install the vinyl-phenyl group, contrasting with simpler alkylation or nitration steps used for analogs (e.g., ).

Biological Activity

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a methyl group and a styryl moiety, enhancing its interaction with various biological targets. This unique combination is thought to contribute to its diverse biological activities.

Antimicrobial Activity

Preliminary studies indicate that (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride exhibits antimicrobial properties against specific pathogens. The following table summarizes its activity against various microorganisms:

| Microorganism | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These results suggest that the compound could be further explored for its potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, flow cytometry analysis demonstrated that the compound accelerates apoptosis in MCF cell lines with an IC50 value of approximately .

Case Study: Tumor Growth Inhibition

In vivo studies using tumor-suffering mice revealed that administration of the compound significantly suppressed tumor growth. The following table summarizes the findings from these experiments:

| Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 500 | - |

| Compound Administered | 250 | 50% |

These findings indicate that (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride may be effective in cancer therapy, warranting further investigation into its mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : It activates apoptotic pathways, promoting programmed cell death in malignant cells.

- Antimicrobial Mechanism : The imidazole structure may disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride, and how can reaction conditions favor the E-isomer?

- Methodological Answer : The compound is synthesized via condensation reactions between imidazole precursors and styryl derivatives. For stereochemical control (E-isomer), reaction parameters such as solvent polarity, temperature (e.g., 60–80°C), and catalysts (e.g., acid/base) are critical. For example, phosphorylation or cyclization agents like POCl₃ (as in ) can stabilize intermediates. Monitoring via TLC or HPLC during synthesis ensures progress. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) enhances stereopurity . Characterization via -NMR should confirm the E-configuration through coupling constants ( for trans-vinylic protons) .

Q. Which spectroscopic and chromatographic techniques are optimal for confirming structural integrity and purity?

- Methodological Answer :

- -NMR/-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), vinylic protons (δ 5.5–7.0 ppm with ), and methyl groups (δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A retention time deviation >2% suggests impurities .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical . Fragmentation patterns confirm substituents (e.g., styryl loss at ~104) .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental crystallographic data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from crystal packing effects or protonation states. Use SHELX ( ) for structure refinement and PLATON ( ) for validation. For example, if computational models predict planar imidazole rings but X-ray data show puckering, check for hydrogen bonding or counterion interactions (e.g., HCl in the hydrochloride salt). Iterative refinement with restraints on bond lengths/angles improves agreement .

Q. What strategies are used to evaluate stability under varying storage conditions, and how are degradation products characterized?

- Methodological Answer :

- Stability Studies : Store samples at 4°C (short-term) or -20°C (long-term) in amber vials to prevent photodegradation (). Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways.

- Degradation Analysis : LC-MS or GC-MS detects byproducts (e.g., oxidation of styryl groups to ketones). Compare fragmentation patterns with reference standards .

Key Considerations for Experimental Design

- Stereochemical Validation : Use NOESY NMR to confirm E-configuration; cross-peaks between imidazole protons and styryl groups indicate spatial proximity .

- Salt Formation : The hydrochloride salt improves solubility in polar solvents (e.g., DMSO, water). Titrate with NaOH to assess free base stability .

- Contradiction Analysis : Apply iterative qualitative frameworks () to resolve spectral vs. crystallographic mismatches, emphasizing multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.